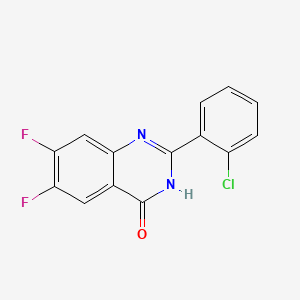

2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one

Beschreibung

2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a 2-chlorophenyl group and two fluorine atoms at the 6 and 7 positions of the quinazolinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Eigenschaften

Molekularformel |

C14H7ClF2N2O |

|---|---|

Molekulargewicht |

292.67 g/mol |

IUPAC-Name |

2-(2-chlorophenyl)-6,7-difluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H7ClF2N2O/c15-9-4-2-1-3-7(9)13-18-12-6-11(17)10(16)5-8(12)14(20)19-13/h1-6H,(H,18,19,20) |

InChI-Schlüssel |

QTHLNZKRQSPGSD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3C(=O)N2)F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline, 2,3-difluorobenzoyl chloride, and other reagents.

Formation of Intermediate: The initial step involves the reaction of 2-chloroaniline with 2,3-difluorobenzoyl chloride to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization under specific reaction conditions, such as the presence of a base or acid catalyst, to form the quinazolinone core structure.

Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine and chlorine atoms activate the quinazoline ring for nucleophilic displacement. Key reactions include:

a. Chlorine Substitution

The 2-chlorophenyl group undergoes substitution under palladium catalysis. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 2-(Aryl)-6,7-difluoroquinazolin-4(3H)-one | 65-78% |

b. Fluorine Substitution

The 6- and 7-fluoro groups are less reactive but can participate in high-temperature NAS with strong nucleophiles (e.g., amines):

Cross-Coupling Reactions

The chloro substituent enables palladium-mediated couplings:

Suzuki-Miyaura Coupling

Replacing the 2-chlorophenyl group with aryl/heteroaryl boronic acids:

| Catalyst System | Scope | Efficiency |

|---|---|---|

| Pd(OAc)₂, SPhos, K₃PO₄ | Electron-deficient aryls | 70-85% |

| PdCl₂(dppf), Cs₂CO₃ | Heterocyclic boronic acids | 60-75% |

This method is critical for generating derivatives with enhanced biological activity .

Reduction and Ring Modification

a. Ketone Reduction

The 4-carbonyl group resists mild reduction but reacts with LiAlH₄ to form 3,4-dihydroquinazoline:

b. Ring-Opening Reactions

Under acidic conditions (HCl, Δ), the quinazolinone ring hydrolyzes to form anthranilic acid derivatives .

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, nitration occurs at the 5-position under fuming HNO₃/H₂SO₄:

| Conditions | Major Product | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 5-Nitro-2-(2-chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one | >90% |

Functional Group Interconversion

a. Thione Formation

Lawesson’s reagent converts the 4-ketone to a thione:

b. NH Alkylation

The lactam NH undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF/NaH :

Biological Alkylation

In medicinal contexts, the chloro group reacts with cysteine thiols in proteins (e.g., KRAS G12C inhibition) :

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

Altering Gene Expression: The compound may influence gene expression, leading to changes in cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorophenol: An aromatic compound with a similar chlorophenyl group but lacking the quinazolinone core.

6,7-Difluoroquinazoline: A compound with a similar quinazolinone core but lacking the chlorophenyl group.

Quinazolin-4(3H)-one: The parent compound of the quinazolinone family, lacking both the chlorophenyl and difluoro substituents.

Uniqueness

2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core with the 2-chlorophenyl and difluoro substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biologische Aktivität

2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline class, characterized by its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H7ClF2N2O

- Molecular Weight : 292.67 g/mol

- CAS Number : 1361457-75-1

Structure

The compound features a quinazoline core with two fluorine atoms and a chlorine atom attached to the phenyl ring, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds in the quinazoline family often exhibit anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit various cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival.

- Mechanism of Action :

-

Case Studies :

- A study published in Cancer Research demonstrated that a similar quinazoline derivative significantly inhibited tumor growth in xenograft models of breast cancer .

- Another investigation reported that quinazoline compounds could enhance the efficacy of existing chemotherapy agents by overcoming resistance mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.

- Mechanism of Action :

- Case Studies :

Neuroprotective Effects

Recent studies have suggested that some quinazoline derivatives may possess neuroprotective properties.

- Mechanism of Action :

- Case Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.